1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine
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Overview
Description
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis in cancer cells . Furthermore, it significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-bromo-5-iodopyridine with a suitable base can yield the pyrrolopyridine core, followed by substitution reactions to introduce the methyl and amine groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing metal-free reactions and one-pot cascade processes .
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolopyridines.
Scientific Research Applications
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold in the design of kinase inhibitors, which are crucial in cancer research.
Biological Studies: The compound is studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Material Science: Its unique structure makes it a candidate for the development of organic materials with specific electronic properties.
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities including antimicrobial and kinase inhibition.
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: Used as a PET imaging agent for detecting neurofibrillary tangles.
The uniqueness of this compound lies in its specific structural configuration and the versatility of its applications in various fields of research.
Biological Activity
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its interactions with fibroblast growth factor receptors (FGFRs) and potential applications in cancer therapy. This article explores the compound's biological activity, mechanisms, pharmacokinetics, and research findings.
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play a crucial role in various cellular processes, including proliferation and differentiation.
Mode of Action
The compound inhibits FGFR activity, affecting several biochemical pathways, including:
- RAS–MEK–ERK Pathway
- Phospholipase C gamma (PLCγ) Pathway
- Phosphoinositide 3-Kinase (PI3K)–Akt Pathway
This inhibition can lead to reduced cell proliferation and survival in cancer cells, making it a candidate for further development as an anticancer agent.
Pharmacokinetics
The low molecular weight of this compound enhances its bioavailability. Its pharmacokinetic properties are essential for determining its efficacy in vivo and include absorption, distribution, metabolism, and excretion characteristics that are favorable for therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits potent activities against various cancer cell lines. Studies have shown its effectiveness against:
- Acute Myeloid Leukemia (AML) Cell Lines : Notably MV4-11 and Kasumi-1.
- Small Cell Lung Cancer (SCLC) Cell Lines : Such as NCI-H526.
The compound has demonstrated antiproliferative effects with IC50 values in the nanomolar range for these cell lines, indicating strong potential as a therapeutic agent in oncology .
Other Biological Activities
Beyond its anticancer properties, the compound has been investigated for additional biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory markers like TNF-α and IL-6 in activated macrophages, suggesting a role in managing inflammatory diseases .
Case Study: Antiproliferative Activity
A study focusing on the structure-activity relationship of pyrrolo derivatives found that modifications to the pyrrolo structure significantly influenced their antiproliferative potency against AML cell lines. The most promising derivatives were shown to activate CD86 mRNA expression and induce differentiation in AML cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound | Targeted Activity | IC50 Values (nM) |
---|---|---|
This compound | FGFR Inhibition | <100 |
1H-pyrrolo[2,3-b]pyridine | FGFR Inhibition | ~200 |
Pyrrolopyrazine derivatives | Antimicrobial and kinase inhibition | ~300 |
This table highlights the superior potency of this compound against FGFRs compared to its analogs.
Properties
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXOFVYIPZCLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(C=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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